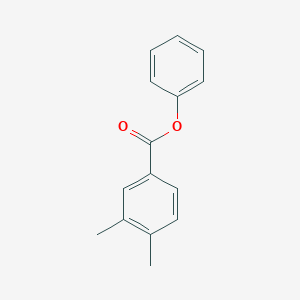

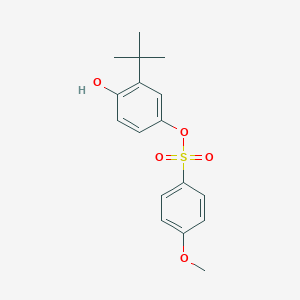

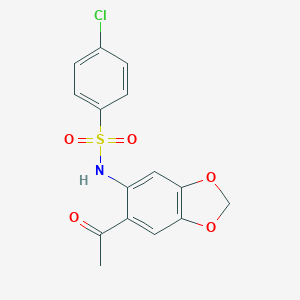

![molecular formula C19H24N2O B310297 N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide](/img/structure/B310297.png)

N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide is a chemical compound that belongs to the class of amides. It is commonly known as 'DEET' and is widely used as an insect repellent. DEET was first developed by the US Army in 1946 and has since become the most widely used insect repellent in the world. DEET is known for its effectiveness in repelling various insects, including mosquitoes, ticks, and fleas.

Mecanismo De Acción

The mechanism of action of DEET is not fully understood. However, it is believed to work by interfering with the insect's sense of smell. DEET is thought to block the receptors in the insect's antennae that detect the chemicals produced by the host's skin. This makes it difficult for the insect to locate the host.

Biochemical and Physiological Effects:

DEET has been found to have low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been found to be toxic to aquatic life, particularly to fish and amphibians.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness in repelling insects makes it an ideal tool for studying insect behavior. However, its toxicity to aquatic life limits its use in experiments involving aquatic insects.

Direcciones Futuras

There are several areas of research that could benefit from further study of DEET. These include:

1. Development of new insect repellents: While DEET is highly effective, there is a need for new insect repellents that are less toxic and more environmentally friendly.

2. Study of the mechanism of action: Further research is needed to fully understand the mechanism of action of DEET and how it interacts with the insect's sense of smell.

3. Study of the ecological impacts: More research is needed to understand the ecological impacts of DEET on non-target organisms, particularly aquatic life.

4. Development of new formulations: There is a need for new formulations of DEET that are more effective and longer-lasting.

Conclusion:

N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide, or DEET, is a widely used insect repellent that has been extensively studied for its effectiveness in repelling various insects. Its mechanism of action is not fully understood, but it is believed to interfere with the insect's sense of smell. DEET has low toxicity in humans, but it can cause skin irritation and allergic reactions in some individuals. Further research is needed to fully understand the mechanism of action of DEET and its ecological impacts.

Métodos De Síntesis

DEET can be synthesized by reacting N,N-diethyl-m-toluamide with thionyl chloride in the presence of a base. The reaction results in the formation of N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide, which is then purified and isolated.

Aplicaciones Científicas De Investigación

DEET has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. DEET works by interfering with the insect's sense of smell, making it difficult for them to locate their host.

Propiedades

Nombre del producto |

N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide |

|---|---|

Fórmula molecular |

C19H24N2O |

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide |

InChI |

InChI=1S/C19H24N2O/c1-5-21(6-2)16-11-12-18(15(4)13-16)20-19(22)17-10-8-7-9-14(17)3/h7-13H,5-6H2,1-4H3,(H,20,22) |

Clave InChI |

DECNOSPROACSDF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)C |

SMILES canónico |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

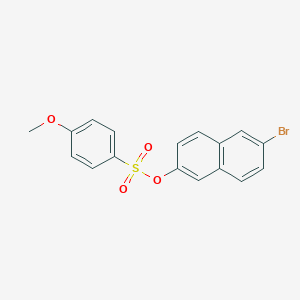

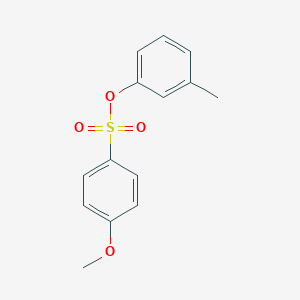

![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)

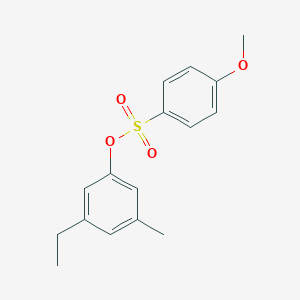

![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)